molecular formula C19H21N3 B1679613 Perlapine CAS No. 1977-11-3

Perlapine

Cat. No.: B1679613
CAS No.: 1977-11-3
M. Wt: 291.4 g/mol
InChI Key: PWRPUAKXMQAFCJ-UHFFFAOYSA-N
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Description

Perlapine is a tricyclic compound known for its hypnotic and sedative properties. It is marketed under the brand names Hypnodine and Pipnodine in Japan. This compound acts primarily as a potent antihistamine and also exhibits anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activities .

Preparation Methods

Perlapine can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloro-11H-dibenz[b,e]azepine with 4-methylpiperazine under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

Perlapine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Perlapine has several scientific research applications, including:

Mechanism of Action

Perlapine exerts its effects primarily through its interaction with various neurotransmitter receptors. It acts as a potent antagonist at histamine H1 receptors, which contributes to its antihistaminic and sedative properties. Additionally, this compound has anticholinergic, antiserotonergic, and antiadrenergic activities, which further enhance its sedative effects. The compound also exhibits some antidopaminergic activity, although it has relatively weak affinity for dopamine D2 receptors .

Comparison with Similar Compounds

Perlapine is chemically related to several other tricyclic compounds, including:

While these compounds share structural similarities, this compound is unique in its combination of antihistaminic, anticholinergic, antiserotonergic, and antiadrenergic activities. Unlike some of its relatives, this compound is not considered an effective antipsychotic due to its weak affinity for dopamine D2 receptors .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRPUAKXMQAFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048758
Record name Perlapine
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URL https://comptox.epa.gov/dashboard/DTXSID1048758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-11-3
Record name Perlapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1977-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perlapine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PERLAPINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840
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Record name Perlapine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine
Source European Chemicals Agency (ECHA)
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Record name PERLAPINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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